4-氟-2-(2H-1,2,3-三唑-2-基)苯甲酸

描述

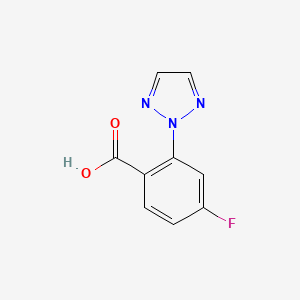

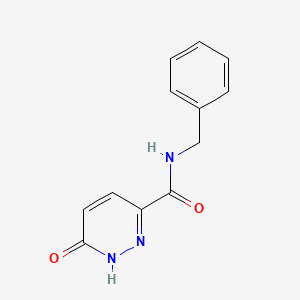

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 1293284-50-0 . It has a molecular weight of 207.16 . The IUPAC name for this compound is 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is 1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a solid at room temperature . It should be stored in a dry place at 2-8°C .科学研究应用

合成和分子特性

Roth 等人 (2019) 的一项研究概述了一种选择性和可扩展的合成方法,用于 2-(2H-1,2,3-triazol-2-yl)苯甲酸,从 1-氟-2-硝基苯衍生物开始。这项研究突出了该化合物在创建二或三(2H-1,2,3-triazol-2-yl)苯衍生物中的用途,展示了其在有机合成和化学研究中的重要性 (Roth, Schmidt, Prud’homme, & Abele, 2019)。

腐蚀抑制

对三唑席夫碱的研究,包括类似于 4-氟-2-(2H-1,2,3-triazol-2-yl)苯甲酸的化合物,证明了它们作为酸性介质中低碳钢的腐蚀抑制剂的功效。此应用对于保护工业机械和基础设施免受腐蚀至关重要,从而延长其使用寿命并提高可靠性 (Chaitra, Mohana, & Tandon, 2015)。

金属有机骨架 (MOF)

Wang 等人 (2016) 使用含 1,2,3-三唑的三羧酸配体合成了新型镧系金属有机骨架。这些 MOF 表现出有希望的发光特性,用于传感金属离子和硝基芳香族化合物,表明在环境监测和安全方面具有潜在应用 (Wang, Sun, Hao, Yan, & Liang, 2016)。

抗菌和抗癌活性

对氟化 3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑的研究,其与 4-氟-2-(2H-1,2,3-triazol-2-yl)苯甲酸具有相同的核心结构基序,报道了对各种癌细胞系具有中度至良好的抗增殖效力。这一发现为新抗癌药物的开发开辟了途径 (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017)。

光谱探针和纳米颗粒相互作用

Bekere 等人 (2013) 的研究强调了使用相关荧光团检测 ZnO 纳米颗粒,展示了不同寻常的荧光特征。这表明 4-氟-2-(2H-1,2,3-triazol-2-yl)苯甲酸及其衍生物在为纳米颗粒和其他纳米材料开发灵敏分子探针方面具有潜在应用 (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

4-fluoro-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYWCWXBMTXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)

![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756929.png)

![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid](/img/structure/B2756934.png)